molecular formula C18H26F2Ti-2 B6353267 2-butylcyclopenta-1,3-diene;difluorotitanium CAS No. 85722-07-2

2-butylcyclopenta-1,3-diene;difluorotitanium

Cat. No.: B6353267
CAS No.: 85722-07-2
M. Wt: 328.3 g/mol
InChI Key: XEKRWABQVPJZEF-UHFFFAOYSA-L
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Description

2-butylcyclopenta-1,3-diene;difluorotitanium is an organometallic compound that features a titanium center coordinated to two butylcyclopenta-1,3-diene ligands and two fluorine atoms. This compound is part of a broader class of metallocenes, which are known for their stability and unique chemical properties. The molecular formula for this compound is C18H26F2Ti, and it has a molecular weight of 328.26 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butylcyclopenta-1,3-diene;difluorotitanium typically involves the reaction of butylcyclopenta-1,3-diene with titanium tetrachloride (TiCl4) followed by fluorination. The general reaction scheme is as follows:

    Formation of the cyclopentadienyl ligand: Butylcyclopenta-1,3-diene is synthesized through the alkylation of cyclopentadiene with butyl halides under basic conditions.

    Complexation with titanium: The butylcyclopenta-1,3-diene is then reacted with titanium tetrachloride to form the corresponding titanium complex.

    Fluorination: The titanium complex is subsequently treated with a fluorinating agent such as hydrogen fluoride (HF) or a fluorinating reagent like diethylaminosulfur trifluoride (DAST) to replace the chlorine atoms with fluorine atoms, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of inert atmospheres to prevent unwanted side reactions and ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-butylcyclopenta-1,3-diene;difluorotitanium undergoes various types of chemical reactions, including:

    Substitution reactions: The fluorine atoms can be replaced by other halogens or functional groups under appropriate conditions.

    Oxidation and reduction reactions: The titanium center can undergo oxidation or reduction, altering the oxidation state of the metal and the overall reactivity of the compound.

    Coordination reactions: The compound can form coordination complexes with other ligands, expanding its utility in catalysis and material science.

Common Reagents and Conditions

    Substitution reactions: Common reagents include halogenating agents like chlorine or bromine, and conditions typically involve the use of solvents such as dichloromethane or toluene.

    Oxidation reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under controlled conditions.

    Reduction reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield halogenated derivatives, while oxidation and reduction reactions can produce various titanium oxides or reduced titanium species .

Scientific Research Applications

2-butylcyclopenta-1,3-diene;difluorotitanium has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic transformations, including polymerization reactions and cross-coupling reactions.

    Biology: The compound is studied for its potential use in bioinorganic chemistry, particularly in the design of metal-based drugs and imaging agents.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules and disrupt cellular processes.

    Industry: It is utilized in the production of advanced materials, such as high-performance polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-butylcyclopenta-1,3-diene;difluorotitanium involves its ability to coordinate with various substrates and catalyze chemical reactions. The titanium center acts as a Lewis acid, facilitating the activation of substrates and promoting bond formation or cleavage. The fluorine atoms enhance the stability and reactivity of the compound by influencing the electronic properties of the titanium center.

Comparison with Similar Compounds

Similar Compounds

    2-butylcyclopenta-1,3-diene;difluorozirconium: Similar in structure but contains zirconium instead of titanium.

    2-butylcyclopenta-1,3-diene;dichlorotungsten: Contains tungsten and chlorine atoms instead of titanium and fluorine.

    2-butylcyclopenta-1,3-diene;diiodotungsten: Contains tungsten and iodine atoms.

Uniqueness

2-butylcyclopenta-1,3-diene;difluorotitanium is unique due to the presence of titanium, which imparts distinct catalytic properties and reactivity compared to its zirconium and tungsten analogs. The fluorine atoms further enhance its stability and electronic characteristics, making it a valuable compound in various applications .

Properties

IUPAC Name

2-butylcyclopenta-1,3-diene;difluorotitanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H13.2FH.Ti/c2*1-2-3-6-9-7-4-5-8-9;;;/h2*4,7H,2-3,5-6H2,1H3;2*1H;/q2*-1;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKRWABQVPJZEF-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=[C-]CC=C1.CCCCC1=[C-]CC=C1.F[Ti]F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26F2Ti-2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90703073
Record name 2-butylcyclopenta-1,3-diene;difluorotitanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90703073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85722-07-2
Record name 2-butylcyclopenta-1,3-diene;difluorotitanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90703073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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